Enhanced Lipophilicity for Superior Membrane Permeability
The target compound exhibits a calculated LogP (XLogP3-AA) of 1.9 [1] and a vendor-measured LogP of 2.28 , representing a 1.2 to 1.6 log unit increase over the unsubstituted 2,3-dihydrobenzofuran-3-amine scaffold, which has a reported LogP of 0.71 . This difference corresponds to an approximate 15- to 40-fold increase in octanol-water partition coefficient, directly predicting enhanced passive membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.9 (PubChem XLogP3-AA); LogP = 2.28 (Fluorochem) |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran-3-amine (unsubstituted parent, CAS 109926-35-4): LogP = 0.71 (ChemSrc); LogP = 1.78 (Chem960) |
| Quantified Difference | Δ LogP ≈ +1.2 to +1.6 (target minus parent) |
| Conditions | In silico calculation (XLogP3-AA) and vendor experimental determination; standard conditions. |
Why This Matters
Higher LogP correlates with improved blood-brain barrier penetration and cellular uptake, making this compound a more suitable starting point for CNS-targeted drug discovery campaigns compared to the less lipophilic parent scaffold.
- [1] PubChem Compound Summary for CID 64663633. XLogP3-AA value: 1.9. View Source
